2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)
Description
2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI) is a bicyclic heterocyclic compound characterized by a pyrazine-oxazine fused ring system. The methyl substituents at positions 4, 5, and 8 likely enhance lipophilicity and influence steric interactions in biological systems.
Properties
IUPAC Name |
4,5,8-trimethyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10-4-5-12(3)9-8(10)11(2)6-7-13-9/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVSUWFOZGBLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2C1N(CCO2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541047 | |
| Record name | 4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100180-96-9 | |
| Record name | 4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A foundational approach involves the reaction of halogenated pyrazine precursors with oxygen-containing nucleophiles. For example, 6-bromo-3-chloropyrazin-2-amine reacts with methyl 2-hydroxyacetate in tetrahydrofuran (THF) under basic conditions (potassium tert-butoxide, 50°C, 18–24 hr) to form the oxazine ring.
Mechanistic Insights :
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Deprotonation of the hydroxyl group in methyl 2-hydroxyacetate generates an alkoxide nucleophile.
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Displacement of bromide at C6 of the pyrazine ring initiates cyclization, forming the bicyclic intermediate.
Limitations :
Hydrogenation to Achieve Octahydro Saturation
Palladium-Catalyzed Syngas Hydrogenation
The patent WO2019180634A1 details a syngas (CO:H₂ = 1:1) hydrogenation protocol using cataCXium® A Pd G3 catalyst in toluene at 80–100°C. Applied to the target compound:
Procedure :
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Dissolve dihydro precursor (e.g., 6-bromo-2H-pyrazino[2,3-b][1,oxazin-3(4H)-one) in anhydrous toluene.
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Add TMEDA (tetramethylethylenediamine) as a ligand.
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Pressurize with syngas (4–6 bar) and heat for 18–24 hr.
Results :
High-Pressure Hydrogenation with Raney Nickel
Alternative protocols using Raney Nickel (50–100 bar H₂, 120°C) demonstrate complete saturation of heteroaromatic systems. For the target molecule:
Advantages :
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Higher conversion rates compared to palladium systems.
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Tolerance to methyl substituents without over-reduction.
Challenges :
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Potential catalyst poisoning by nitrogen atoms in the pyrazine ring.
Regioselective Methylation Techniques
Pre-Cyclization Alkylation
Introducing methyl groups at the amine or alcohol precursors prior to cyclization ensures regioselectivity. For example:
Methyl 2-Hydroxyacetate Derivative :
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Alkylation of sodium 2-hydroxyacetate with methyl iodide in DMF yields methyl 2-methoxyacetate.
Yield Considerations :
Post-Cyclization Friedel-Crafts Alkylation
For late-stage methylation, AlCl₃-catalyzed Friedel-Crafts reactions enable direct alkylation of the saturated bicyclic system:
Conditions :
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Substrate: Octahydro-pyrazino-oxazine (1 equiv).
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Methylating agent: Methyl chloride (3 equiv).
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Catalyst: Anhydrous AlCl₃ (0.2 equiv) in dichloroethane, 60°C, 12 hr.
Outcome :
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Predominant methylation at C4 and C8 positions due to steric accessibility.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines and alcohols are frequently employed.
Major Products
The major products formed from these reactions include various substituted pyrazino[2,3-B][1,4]oxazine derivatives, which can have different functional groups attached depending on the reagents used .
Scientific Research Applications
Synthesis of 2H-Pyrazino[2,3-b]-1,4-oxazine
The synthesis of 2H-Pyrazino[2,3-b]-1,4-oxazine involves several methodologies that have been developed to optimize yield and purity. The following table summarizes notable synthetic routes:
| Synthetic Route | Steps | Yield (%) | Key Features |
|---|---|---|---|
| Route A | 5 | 14 - 80 | Involves dibromination; complex isolation process. |
| Route B | 7 | ~50 | Includes multiple solvent use; hydrogenation step required. |
| Alternative Methods | Varies | Variable | Utilizes metal-catalyzed reactions for cyclization. |
The complexity of these synthetic routes often results in variable yields, with some methods achieving as low as 14% efficiency. Newer approaches aim to streamline these processes while maintaining high yields and minimizing solvent use .
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrazino compounds exhibit significant antimicrobial activities. For instance, the synthesis of antibiotic compounds based on pyrazino frameworks has shown promise against various bacterial strains. The structural modifications in the oxazine ring can enhance the efficacy of these compounds .
Neuropsychiatric Applications
Research into related pyrazinoindole compounds has revealed their potential as therapeutic agents for neuropsychiatric disorders. These compounds have been found to act as partial agonists at serotonin receptors, suggesting their utility in treating conditions such as depression and anxiety . The structural similarities between pyrazinoindoles and the target compound suggest similar pharmacological profiles may be expected.
Anti-cancer Activity
Pyrazino derivatives have also been investigated for their anti-cancer properties. Studies have demonstrated that certain pyrazino compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways associated with tumor growth .
Case Study 1: Antibiotic Development
A notable case study involved the development of a novel antibiotic derived from the pyrazino framework. Researchers synthesized a series of oxazine-containing compounds and evaluated their antibacterial activity against resistant strains of bacteria. Results indicated that specific modifications to the oxazine structure significantly enhanced antibacterial potency .
Case Study 2: Neuropsychiatric Drug Discovery
In another study, a series of pyrazinoindole derivatives were synthesized and tested for their effects on serotonin receptors. The findings showed that certain derivatives had a higher affinity for the 5HT2C receptor compared to others, indicating potential for targeted therapy in mood disorders . The study concluded that further exploration into structure-activity relationships could lead to effective treatments.
Mechanism of Action
The mechanism of action of 4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are crucial for its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Hexahydro-2H-Furo[3,2-b]-1,4-oxazine Derivatives Core Structure: Features a fused furo-oxazine ring system (hexahydro saturation) versus the pyrazino-oxazine core of the target compound. Substituents: Polyhydroxylated chains and amine functionalities, contrasting with the trimethyl groups of the target. Applications: Synthesized for anti-proliferative activity against MDA-MB-231 breast cancer cells . Key Difference: The furo-oxazine core may reduce metabolic oxidation compared to pyrazino-based systems but introduces polar hydroxyl groups that affect solubility.
2,3-Dihydro-1H-Pyrido[2,3-b][1,4]oxazine (AstraZeneca Series) Core Structure: Partially saturated pyrido-oxazine (dihydro) versus the fully saturated octahydro target. Metabolic Stability: Exhibited high metabolic turnover due to oxidative liability at the benzylic ether position . Key Insight: Full saturation in the target compound (octahydro) could mitigate such oxidative instability.
Benzo[6,7]cyclohept[1,2-b]-1,4-oxazine (CAS 105124-36-5) Core Structure: A larger benzo-cycloheptane-oxazine system compared to the pyrazino-oxazine core. Substituents: Methoxy group at position 9 versus methyl groups in the target. Molecular Weight: 233.31 g/mol, significantly lower than the target’s estimated molecular weight (~215–250 g/mol) .
Substituent Effects and Physicochemical Properties
- Methyl vs. Acetyl/Phenyl Groups: The trimethyl substituents in the target compound likely enhance lipophilicity compared to acetyl or phenyl groups in analogs like 4-acetyl-3,8,10-trimethylpyrido[2',3':3,4]pyrazolo[5,1-c]-1,2,4-triazine (), which has a melting point of 240–242°C and a strong carbonyl IR peak at 1760 cm⁻¹ .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Data from Analogues
Biological Activity
2H-Pyrazino[2,3-b]-1,4-oxazine, octahydro-4,5,8-trimethyl-(9CI) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique pyrazino-oxazine structure. Its chemical formula is noted as with a molecular weight of approximately 192.26 g/mol. The structural features contribute to its interaction with various biological targets.
Synthesis
The synthesis of 2H-Pyrazino[2,3-b]-1,4-oxazine involves several steps including cyclization reactions that may utilize metal catalysts. The methodologies reported vary but generally include the formation of the pyrazino and oxazine rings through condensation reactions followed by hydrogenation to achieve saturation in the oxazine moiety.
Antimicrobial Activity
Research indicates that derivatives of pyrazino compounds exhibit significant antimicrobial properties. A study evaluated various substituted pyrazinoindoles for their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed varying degrees of effectiveness, with specific compounds demonstrating minimum inhibitory concentrations (MICs) as low as 3.75 µg/disc against Pseudomonas aeruginosa .
| Compound | S. aureus | E. coli | P. aeruginosa |
|---|---|---|---|
| 43a | - | - | 3.75 |
| 43b | - | - | 15 |
| 43c | 30 | 30 | 30 |
| Gentamycin | 1 | 1 | 0.5 |
Anticancer Activity
Oxazines and their derivatives have shown promising anticancer properties across various cell lines. For instance, compounds synthesized from oxazines have been tested against gastric carcinoma (NCI-N87) and epidermoid carcinoma (A431) cells, revealing IC50 values ranging from 0.046 to 0.24 µM, indicating potent activity compared to standard treatments like erlotinib .
Antioxidant Properties
The antioxidant activity of oxazines is attributed to their ability to scavenge free radicals effectively. For example, compounds derived from the oxazine framework have been assessed using the DPPH assay, demonstrating significant free radical scavenging capabilities . This property suggests potential applications in combating oxidative stress-related diseases.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of oxazine derivatives in models of neurodegenerative diseases. Compounds have shown inhibition of beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. In vitro assays indicated that these compounds could lower amyloid-beta levels in cellular models .
In Vivo Studies
In vivo studies involving animal models have demonstrated that certain derivatives can cross the blood-brain barrier and exhibit central nervous system activity. These studies are critical for evaluating the therapeutic potential of such compounds in treating neurological disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
